2-Thiophenecarboxylic acid, propyl ester
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Overview
Description
2-Thiophenecarboxylic acid, propyl ester is an organic compound with the molecular formula C8H10O2S. It is an ester derivative of 2-thiophenecarboxylic acid, where the carboxyl group is esterified with propanol. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiophenecarboxylic acid, propyl ester can be synthesized through several methods. One common approach involves the esterification of 2-thiophenecarboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Another method involves the reaction of 2-thiophenecarboxylic acid chloride with propanol. This method is advantageous as it often proceeds under milder conditions and can yield higher purity products .
Industrial Production Methods
Industrial production of this compound typically employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as vanadium, iron, or molybdenum can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 2-thiophenecarboxylic acid and propanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: 2-Thiophenecarboxylic acid and propanol.
Reduction: 2-Thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenecarboxylic acid, propyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-thiophenecarboxylic acid, propyl ester involves its interaction with various molecular targets. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active thiophene carboxylic acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid ethyl ester: Similar to the propyl ester but with an ethyl group instead of a propyl group.
Thiophene-2-carboxylic acid: The parent compound without the ester group.
Thiophene-3-carboxylic acid: A positional isomer with the carboxyl group at the 3-position.
Uniqueness
2-Thiophenecarboxylic acid, propyl ester is unique due to its specific ester group, which can influence its reactivity and solubility properties. The propyl ester group can provide different steric and electronic effects compared to other esters, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
59303-19-4 |
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Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
propyl thiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O2S/c1-2-5-10-8(9)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
HYLLYJWFXKKKOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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